Parp/PI3K-IN-1 -

Parp/PI3K-IN-1

Catalog Number: EVT-8236216
CAS Number:
Molecular Formula: C33H28F4N8O3
Molecular Weight: 660.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Parp/PI3K-IN-1 is a compound that combines the inhibition of poly (ADP-ribose) polymerase (PARP) and phosphoinositide 3-kinase (PI3K) pathways, which are critical in various cellular processes, including DNA repair and cell signaling. This dual inhibition is particularly relevant in cancer therapy, where it targets tumors with specific genetic vulnerabilities, such as those associated with BRCA1 mutations. The compound has garnered attention for its potential to enhance therapeutic efficacy and overcome resistance mechanisms in cancer cells.

Source

Parp/PI3K-IN-1 is synthesized through a series of chemical reactions that involve various precursors and reagents. The synthesis typically involves the modification of existing PARP inhibitors and PI3K inhibitors to create a compound that effectively targets both pathways.

Classification

Parp/PI3K-IN-1 falls under the category of small molecule inhibitors. It specifically inhibits the enzymatic activities of PARP and PI3K, which play significant roles in cancer biology. The compound is classified as an anti-cancer agent due to its ability to induce synthetic lethality in cancer cells with defective DNA repair mechanisms.

Synthesis Analysis

Methods

The synthesis of Parp/PI3K-IN-1 generally follows a multi-step process involving various organic reactions. Key steps include:

  1. Acetylation: The initial step often involves acetylating a carboxylic acid precursor.
  2. Nitration: This is followed by nitration using concentrated nitric and sulfuric acids to introduce nitro groups.
  3. Hydrogenation: Catalytic hydrogenation is performed to reduce certain functional groups.
  4. Amidation: The formation of amide bonds is achieved through coupling reactions with piperazine derivatives.
  5. Cyclization: Cyclization reactions may be employed to form the final structure, often involving iodobenzene diacetate as a coupling agent.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yields and minimize by-products. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed for characterization at each stage.

Molecular Structure Analysis

Structure

The molecular structure of Parp/PI3K-IN-1 consists of distinct functional groups that are essential for its inhibitory activity against both PARP and PI3K enzymes. The compound typically features:

  • A central aromatic ring system
  • Functional groups such as amides or esters
  • Specific substituents that enhance binding affinity to target proteins

Data

Detailed structural data can be obtained from spectroscopic analyses, including:

  • Mass Spectrometry: Provides molecular weight confirmation.
  • Nuclear Magnetic Resonance Spectroscopy: Offers insights into the connectivity and environment of hydrogen atoms within the molecule.
Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Parp/PI3K-IN-1 include:

  1. Nitration: Introduction of nitro groups enhances reactivity.
  2. Hydrogenation: Reduction reactions are crucial for modifying functional groups.
  3. Amidation: Formation of amide bonds increases the compound's specificity towards target enzymes.

Technical Details

Each reaction step must be optimized for conditions such as concentration, temperature, and reaction time to achieve desired yields while minimizing side reactions .

Mechanism of Action

Process

Parp/PI3K-IN-1 exerts its effects by simultaneously inhibiting PARP and PI3K pathways:

  1. PARP Inhibition: By blocking PARP activity, the compound prevents the repair of single-strand breaks in DNA, leading to accumulation of DNA damage in cancer cells.
  2. PI3K Inhibition: Inhibiting PI3K disrupts critical survival signaling pathways, making cancer cells more susceptible to apoptosis under stress conditions.

Data

Studies have shown that this dual inhibition can lead to enhanced cytotoxicity in BRCA-deficient cancer cells, highlighting the potential for synthetic lethality .

Physical and Chemical Properties Analysis

Physical Properties

Parp/PI3K-IN-1 is typically characterized by:

  • A solid state at room temperature
  • Solubility in organic solvents like dimethyl sulfoxide
  • Stability under standard laboratory conditions

Chemical Properties

The compound exhibits properties such as:

  • Reactivity towards nucleophiles due to electrophilic centers
  • Specific binding affinity towards PARP and PI3K enzymes
  • Potential for forming complexes with other biomolecules due to its functional groups .
Applications

Scientific Uses

Parp/PI3K-IN-1 has significant applications in cancer research and therapy:

  • Combination Therapy: It is used in combination with other chemotherapeutic agents to enhance efficacy against resistant tumors.
  • Preclinical Studies: The compound is tested in various preclinical models for its effectiveness against breast and prostate cancers.
  • Mechanistic Studies: Researchers utilize this compound to understand the interplay between DNA repair mechanisms and cell survival pathways in cancer biology .
Rationale for Dual PARP/PI3K Inhibition in Oncology

Synergistic Targeting of Deoxyribonucleic Acid Damage Response and Survival Signaling Pathways

The concurrent inhibition of poly (ADP-ribose) polymerase and phosphatidylinositol 3-kinase represents a mechanistically driven strategy to disrupt two fundamental cellular processes: deoxyribonucleic acid repair and survival signaling. Poly (ADP-ribose) polymerase facilitates single-strand break repair via the base excision repair pathway. Pharmacological poly (ADP-ribose) polymerase inhibition induces the accumulation of single-strand breaks, which collapse replication forks into double-strand breaks during deoxyribonucleic acid replication. In homologous recombination-deficient cells (e.g., Breast Cancer gene 1/2-mutated tumors), this leads to synthetic lethality [5]. However, phosphatidylinositol 3-kinase signaling—frequently hyperactivated in cancers through Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha mutations or Phosphatase and Tensin Homolog loss—regulates cell proliferation, metabolism, and survival via the protein kinase B/mammalian target of rapamycin cascade [6] [10]. Crucially, phosphatidylinositol 3-kinase signaling maintains homologous recombination proficiency by stabilizing Breast Cancer gene 1/2 expression and facilitating double-strand break repair complex assembly [6].

Dual inhibition creates a self-reinforcing cycle of genomic instability:

  • Phosphatidylinositol 3-Kinase Blockade-Induced Homologous Recombination Deficiency: Phosphatidylinositol 3-kinase inhibitors (e.g., NVP-BKM120) suppress Breast Cancer gene 1/2 transcription and protein expression, diminishing homologous recombination capacity. This is evidenced by reduced Rad51 focus formation (a homologous recombination marker) and increased γ-H2A.X foci (indicating double-strand breaks) in triple-negative breast cancer cells [6] [10].
  • Poly (ADP-Ribose) Polymerase Trapping and Synthetic Lethality: Poly (ADP-ribose) polymerase inhibitors (e.g., olaparib) trap poly (ADP-ribose) polymerase on damaged deoxyribonucleic acid, preventing repair complex disassembly. In phosphatidylinositol 3-kinase inhibitor-induced homologous recombination-deficient states, unrepaired double-strand breaks accumulate catastrophically [1] [4].
  • Attenuated Survival Signaling: Phosphatidylinositol 3-kinase inhibition concurrently suppresses protein kinase B/mammalian target of rapamycin-mediated survival signals, preventing cellular adaptation to deoxyribonucleic acid damage stress [2] [7].

Table 1: Molecular Consequences of Combined Poly (ADP-Ribose) Polymerase/Phosphatidylinositol 3-Kinase Inhibition

ParameterSingle-Agent Poly (ADP-Ribose) Polymerase InhibitorSingle-Agent Phosphatidylinositol 3-Kinase InhibitorDual Inhibition
Homologous Recombination ActivityUnchanged in proficient cellsSignificantly reducedAbolished
γ-H2A.X Foci FormationModerate increase in homologous recombination-deficient cellsModerate increaseExtensive accumulation (synergistic)
Rad51 Foci FormationUnchangedReducedSeverely impaired
Breast Cancer gene 1/2 ProteinUnchangedDownregulatedProfoundly suppressed
Poly (ADP-Ribose) AccumulationSuppressedIncreasedSustained elevation

Preclinical studies confirm synergistic cytotoxicity. In wild-type Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha ovarian cancer cell lines (OVCAR8, OVCAR5), combination indices for BKM120 and olaparib were <0.5, indicating strong synergy [1]. Similarly, triple-negative breast cancer xenografts showed significantly reduced tumor growth with combination therapy versus monotherapies (p<0.001) [6].

Overcoming Limitations of Single-Agent Poly (ADP-Ribose) Polymerase or Phosphatidylinositol 3-Kinase Inhibitors in Heterogeneous Tumors

Tumor heterogeneity drives therapeutic resistance, posing significant challenges for monotherapies targeting poly (ADP-ribose) polymerase or phosphatidylinositol 3-kinase. Poly (ADP-ribose) polymerase inhibitors exhibit clinical activity predominantly in Breast Cancer gene 1/2-mutated ovarian and breast cancers, with response rates of 30–45% in germline Breast Cancer gene 1/2 carriers [1] [5]. However, approximately 80% of high-grade serous ovarian cancers and triple-negative breast cancers are Breast Cancer gene wild-type and exhibit de novo resistance [3] [5]. Phosphatidylinositol 3-kinase inhibitors demonstrate efficacy in Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha-mutant tumors, yet resistance emerges rapidly via feedback activation of compensatory pathways (e.g., mitogen-activated protein kinase/extracellular signal-regulated kinase signaling) or mammalian target of rapamycin reactivation [7] [10].

Dual targeting addresses these limitations through several mechanisms:

  • Inducing Broad "Breast Cancer gene-likeness" (BRCAness): Phosphatidylinositol 3-kinase inhibition transcriptionally downregulates Breast Cancer gene 1/2 in Breast Cancer gene-proficient tumors via extracellular signal-regulated kinase activation and E26 transformation-specific transcription factor-mediated repression [6] [10]. This converts homologous recombination-proficient tumors into homologous recombination-deficient phenotypes, expanding poly (ADP-ribose) polymerase inhibitor sensitivity beyond germline Breast Cancer gene carriers.
  • Counteracting Feedback Loops: Phosphatidylinositol 3-kinase inhibition relieves negative feedback on receptor tyrosine kinases, triggering mitogen-activated protein kinase/extracellular signal-regulated kinase activation. This paradoxically supports Breast Cancer gene downregulation but may promote survival. Poly (ADP-ribose) polymerase inhibition exacerbates replication stress, counterbalancing protumoral signaling [6] [7].
  • Targeting Metabolic Vulnerabilities: Phosphatidylinositol 3-kinase regulates glycolysis and mitochondrial function. Inhibition creates metabolic stress, increasing dependence on deoxyribonucleic acid repair pathways blocked by poly (ADP-ribose) polymerase inhibitors. This metabolic-deoxyribonucleic acid repair crosstalk enhances synergy [3] [7].

Table 2: Mechanisms Overcoming Tumor Heterogeneity and Resistance

Resistance Mechanism to MonotherapyImpact on TreatmentDual-Target ApproachEvidence
De Novo Homologous Recombination ProficiencyLimits poly (ADP-ribose) polymerase inhibitor efficacyPhosphatidylinositol 3-kinase inhibition induces homologous recombination deficiencyPatient-derived xenografts show Breast Cancer gene downregulation [6]
Mitogen-Activated Protein Kinase FeedbackReduces phosphatidylinositol 3-kinase inhibitor efficacyPoly (ADP-ribose) polymerase inhibition increases replication stressExtracellular signal-regulated kinase inhibition reverses Breast Cancer gene expression but reduces synergy [10]
Mammalian Target of Rapamycin ReactivationDrives acquired resistancePoly (ADP-ribose) polymerase blockade prevents recovery from deoxyribonucleic acid damageTriple-negative breast cancer models show sustained growth inhibition [7]
Tumor Subclonal HeterogeneityEnables escapeCo-inhibition targets multiple dependenciesSuperior efficacy across heterogeneous patient-derived xenografts [1] [6]

Notably, dual inhibitors like Parp/PI3K-IN-1 achieve more uniform target modulation than drug combinations, potentially overcoming pharmacokinetic variability that plagues combination regimens [4].

Biological Basis for Co-Inhibition in Breast Cancer gene-Proficient and -Deficient Cancers

The biological rationale for poly (ADP-ribose) polymerase/phosphatidylinositol 3-kinase co-inhibition extends beyond synthetic lethality in Breast Cancer gene-deficient contexts, encompassing broader deoxyribonucleic acid repair impairment and survival pathway disruption applicable to diverse malignancies.

In Breast Cancer gene-Deficient Cancers:While poly (ADP-ribose) polymerase inhibitors are standard for Breast Cancer gene-mutated cancers, resistance develops via Breast Cancer gene reversion mutations, restoration of homologous recombination, or replication fork stabilization [8]. Phosphatidylinositol 3-kinase inhibition provides complementary effects:

  • Sustaining Homologous Recombination Suppression: Prevents restoration of homologous recombination function via persistent Breast Cancer gene downregulation.
  • Disabling Backup Repair Pathways: Phosphatidylinositol 3-kinase regulates non-homologous end joining; its inhibition may compromise this alternative repair mechanism [5].
  • Enhancing Poly (ADP-Ribose) Polymerase Trapping: Increased deoxyribonucleic acid damage from phosphatidylinositol 3-kinase inhibition creates more substrates for poly (ADP-ribose) polymerase trapping [2] [4].

In Breast Cancer gene-Proficient Cancers:Phosphatidylinositol 3-kinase inhibition induces a "BRCAness" phenotype via interconnected mechanisms:

  • Transcriptional Repression: Extracellular signal-regulated kinase activation downstream of phosphatidylinositol 3-kinase inhibition phosphorylates E26 transformation-specific transcription factor, enhancing its binding to Breast Cancer gene promoters and repressing transcription. Small interfering ribonucleic acid against E26 transformation-specific transcription factor reverses Breast Cancer gene downregulation and reduces combination sensitivity [6] [10].
  • Proteasomal Degradation: Phosphatidylinositol 3-kinase/protein kinase B signaling stabilizes Breast Cancer gene protein. Inhibition promotes proteasome-mediated degradation [9].
  • Metabolic Stress-Induced Vulnerabilities: Phosphatidylinositol 3-kinase inhibition reduces glucose uptake and nucleotide synthesis, impairing deoxyribonucleic acid repair fidelity. This creates dependence on poly (ADP-ribose) polymerase for base excision repair [3] [7].

Table 3: Transcriptional and Post-Translational Regulation of Breast Cancer gene by Phosphatidylinositol 3-Kinase Signaling

Regulatory MechanismKey EffectorsEffect on Breast Cancer geneFunctional Consequence
Transcriptional RepressionExtracellular signal-regulated kinase → E26 transformation-specific transcription factorDownregulation of messenger ribonucleic acidHomologous recombination deficiency
Post-Translational StabilityProtein kinase B → Glycogen synthase kinase 3βIncreased degradationReduced protein levels
Epigenetic SilencingEnhancer of zeste homolog 2 activationPromoter hypermethylation (indirect)Sustained homologous recombination impairment
Mitogen-Activated Protein Kinase CrosstalkMitogen-activated protein kinase → E26 transformation-specific transcription factorEnhanced repressionSynergistic with phosphatidylinositol 3-kinase blockade

Dual poly (ADP-ribose) polymerase/phosphatidylinositol 3-kinase inhibitors like Parp/PI3K-IN-1 exploit these mechanisms by simultaneously inhibiting both enzymatic targets within a single molecule. This ensures coordinated pharmacokinetics and avoids compensatory pathway activation common with sequential or combination dosing [4]. In vitro, such compounds show superior growth inhibition compared to olaparib or phosphatidylinositol 3-kinase inhibitors alone across Breast Cancer gene-wild-type cell lines (MDA-MB-231, SW620), with half-maximal inhibitory concentration values in the low nanomolar range [4]. The expanded therapeutic window in both Breast Cancer gene-deficient and -proficient contexts underscores the broad applicability of this approach beyond conventional biomarker-defined populations.

Properties

Product Name

Parp/PI3K-IN-1

IUPAC Name

4-[[3-[2-[6-amino-4-(trifluoromethyl)pyridin-3-yl]-4-morpholin-4-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C33H28F4N8O3

Molecular Weight

660.6 g/mol

InChI

InChI=1S/C33H28F4N8O3/c34-25-6-5-18(14-26-19-3-1-2-4-20(19)31(46)43-42-26)13-22(25)32(47)45-8-7-21-27(17-45)40-29(41-30(21)44-9-11-48-12-10-44)23-16-39-28(38)15-24(23)33(35,36)37/h1-6,13,15-16H,7-12,14,17H2,(H2,38,39)(H,43,46)

InChI Key

LIQDGVXNWJAUNO-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

Canonical SMILES

C1CN(CC2=C1C(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.